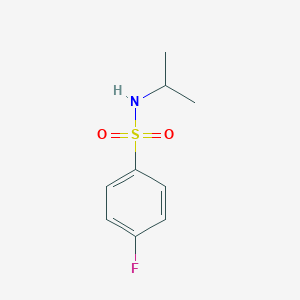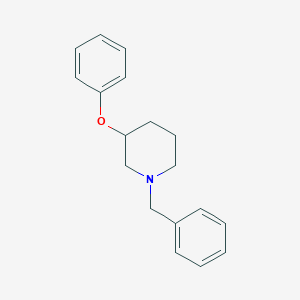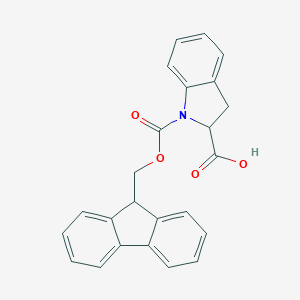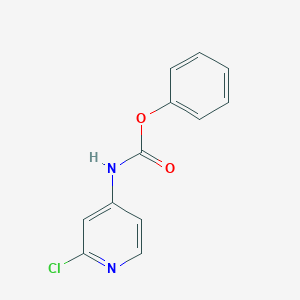![molecular formula C17H14N2 B180966 2-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 53-97-4](/img/structure/B180966.png)
2-[(E)-2-quinolin-4-ylethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-quinolin-4-ylethenyl]aniline, also known as QEA, is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. QEA is a derivative of aniline and quinoline, which are both aromatic organic compounds commonly used in the synthesis of various chemical compounds. The aim of
Wirkmechanismus
The exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline is not well understood. However, studies have suggested that 2-[(E)-2-quinolin-4-ylethenyl]aniline may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit various biochemical and physiological effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activity of matrix metalloproteinases, and induce apoptosis in cancer cells. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline is a stable and easily synthesized compound that can be obtained in high purity. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit low toxicity and good solubility in various solvents. However, 2-[(E)-2-quinolin-4-ylethenyl]aniline has some limitations for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline has poor water solubility, which may limit its use in certain applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline also has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline. One potential direction is to investigate the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a therapeutic agent for neurodegenerative diseases. Another potential direction is to explore the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline in combination with other drugs or therapies for the treatment of cancer or inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-[(E)-2-quinolin-4-ylethenyl]aniline is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline, including its potential use as a therapeutic agent for neurodegenerative diseases and its use in combination with other drugs or therapies for the treatment of cancer or inflammation.
Synthesemethoden
The synthesis of 2-[(E)-2-quinolin-4-ylethenyl]aniline involves the reaction of 2-aminoaniline and 2-quinolinecarboxaldehyde in the presence of a catalyst under appropriate conditions. The reaction results in the formation of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a yellow crystalline solid with a molecular weight of 283.34 g/mol. The purity of 2-[(E)-2-quinolin-4-ylethenyl]aniline can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-quinolin-4-ylethenyl]aniline has been used in various scientific research studies due to its potential therapeutic applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
53-97-4 |
|---|---|
Produktname |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+ |
InChI-Schlüssel |
FJQCNMUESWXOJX-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)


![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)





